molecular formula C17H30O4 B1244960 Plakortic acid CAS No. 87803-10-9

Plakortic acid

货号: B1244960
CAS 编号: 87803-10-9
分子量: 298.4 g/mol
InChI 键: ZCLJFHUIADAYRQ-CMDGGOBGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

CAS 编号

87803-10-9

分子式

C17H30O4

分子量

298.4 g/mol

IUPAC 名称

2-[4-ethyl-6-[(E)-2-ethylhex-3-enyl]-6-methyldioxan-3-yl]acetic acid

InChI

InChI=1S/C17H30O4/c1-5-8-9-13(6-2)11-17(4)12-14(7-3)15(20-21-17)10-16(18)19/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,18,19)/b9-8+

InChI 键

ZCLJFHUIADAYRQ-CMDGGOBGSA-N

SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

手性 SMILES

CC/C=C/C(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

规范 SMILES

CCC=CC(CC)CC1(CC(C(OO1)CC(=O)O)CC)C

产品来源

United States

相似化合物的比较

Plakortic acid belongs to a family of peroxide-containing polyketides derived from marine sponges. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues
Compound Source Key Structural Features Bioactivity (IC50, μM) References
This compound Plakortis halichondrioides 1,2-Dioxane ring, carboxylic acid, C16 alkenyl chain 0.19 (CEM), 0.24 (CEM/ADR5000)
Plakortin Plakortis halichondrioides Methyl ester of this compound ~2.0 (CEM), ~2.5 (CEM/ADR5000)
6-epi-Plakortide H acid Semi-synthetic Six-membered endoperoxide, carboxylic acid 0.02 (CEM), 0.03 (CEM/ADR5000)
Plakortide E Plakortis halichondrioides Five-membered endoperoxide, methyl ester 0.2 (CEM), 0.25 (CEM/ADR5000)
Untenone A Plakortis spp. Cyclopentenone core, no carboxylic acid Moderate cytotoxicity (data unspecified)

Key Observations :

Acid vs. Ester Bioactivity : Acid derivatives (e.g., this compound, 6-epi-plakortide H acid) exhibit 10-fold higher cytotoxicity than their ester counterparts (e.g., plakortin, plakortide E methyl ester). This is attributed to the electron-withdrawing effect of the carboxylic acid group, which enhances peroxide bond cleavage and free radical generation .

Endoperoxide Ring Size : Six-membered endoperoxides (e.g., 6-epi-plakortide H acid) show greater potency than five-membered analogues (e.g., plakortide E), likely due to increased stability and optimized spatial interactions with cellular targets .

Resistance Profile : this compound maintains a resistance ratio (IC50 resistant/sensitive) of ~1, indicating comparable efficacy against multidrug-resistant cells. In contrast, standard chemotherapeutics like doxorubicin exhibit resistance ratios >100 .

Pharmacological Comparison
Parameter This compound Artemisinin (Reference Drug) Doxorubicin (Reference Drug)
Target Cells Leukemia Malaria parasites Broad-spectrum cancers
Mechanism Peroxide-mediated ROS generation Heme-activated free radicals DNA intercalation
Resistance Ratio 1.26 Not applicable >100
Selectivity High Moderate Low

This compound’s unique peroxide-carboxylic acid structure confers advantages over artemisinin derivatives, including broader pH stability and resistance to enzymatic degradation .

常见问题

Q. How is Plakortic Acid synthesized from its natural precursors, and what methodological considerations ensure reproducibility?

this compound (5) is synthesized via alkaline hydrolysis of Plakortin (3) using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (4:1) solvent system . Critical steps include:

  • Reaction conditions : Maintain inert atmosphere to prevent peroxide degradation.
  • Purification : Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) ensures purity (>95%) .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy and comparison to literature data confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) experiments resolve stereochemistry and functional groups .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula and detects impurities .
  • Chromatography : RP-HPLC monitors reaction progress and purity, with UV detection at 210–230 nm for peroxide-containing compounds .

Q. What in vitro models are used to evaluate this compound’s cytotoxicity, and how are results interpreted?

  • Cell lines : Drug-sensitive leukemia (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) cells assess selectivity and resistance profiles .
  • Assay protocol : Resazurin reduction assays measure cell viability after 72-hour exposure to this compound (0.001–10 µg/mL). Dose-response curves calculate IC50 values .
  • Resistance ratio (RR) : RR = IC50(MDR)/IC50(sensitive). RR < 2 indicates minimal resistance .

Advanced Research Questions

Q. How does the endoperoxide ring size (five- vs. six-membered) influence this compound’s bioactivity?

Comparative studies show six-membered endoperoxides (e.g., 6-epi-plakortide H acid) exhibit ~10× higher cytotoxicity than five-membered analogs (e.g., plakortide E), likely due to enhanced stability and interaction with cellular targets . Methodological approaches:

  • Synthetic modulation : Vary ring size via controlled oxidation or cyclization.
  • Computational modeling : Density functional theory (DFT) predicts ring strain and reactivity .

Q. How can researchers resolve contradictions in reported structural data for this compound and related peroxides?

Discrepancies in stereochemistry (e.g., syn- vs. anti-oxirane configurations) arise from isolation artifacts or rearrangement during synthesis . Strategies include:

  • X-ray crystallography : Unambiguously assigns absolute configuration.
  • Comparative NMR : Analyze coupling constants (e.g., <sup>3</sup>JH-H) and NOESY correlations to distinguish isomers .

Q. What experimental evidence supports the enhanced cytotoxicity of this compound compared to its ester derivatives?

this compound (IC50 = 0.01 µM) shows ~10× greater potency than Plakortin (IC50 = 0.1 µM) in CCRF-CEM cells, attributed to improved cellular uptake or interaction with intracellular targets . Methodological validation:

  • Ester hydrolysis : Confirm acid formation via pH-dependent stability assays.
  • Membrane permeability : LogP measurements or Caco-2 cell models compare bioavailability .

Q. How can researchers design studies to explore this compound’s mechanism of action and therapeutic potential?

  • Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics identifies pathways modulated by this compound .
  • Target identification : Affinity chromatography or thermal proteome profiling (TPP) pinpoints binding partners.
  • In vivo models : Xenograft studies in immunodeficient mice validate efficacy and toxicity .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity data across replicate experiments?

  • Statistical rigor : Use ≥3 biological replicates and report mean ± standard deviation (SD).
  • Normalization : Reference viability to untreated controls and adjust for plate-edge effects .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

Q. What computational tools are available to predict this compound’s reactivity and degradation pathways?

  • Quantum mechanical (QM) simulations : Gaussian or ORCA software models peroxide bond dissociation energies and radical intermediates .
  • High-performance liquid chromatography–mass spectrometry (HPLC-MS) : Tracks decomposition products under physiological conditions (pH 7.4, 37°C) .

Structural and Synthetic Challenges

Q. What strategies mitigate instability of this compound during storage and handling?

  • Temperature control : Store at −80°C in amber vials to prevent light/heat-induced degradation.
  • Antioxidants : Add 0.1% ascorbic acid to solutions to scavenge free radicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plakortic acid
Reactant of Route 2
Plakortic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。